N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Physicochemical profiling Lipophilicity Drug-likeness

N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a fully synthetic small molecule belonging to the oxazolo[5,4-b]pyridine-4-carboxamide class, a heterocyclic framework recognized in the medicinal chemistry literature for its modular substitution pattern and its appearance in patent filings directed at wound healing and metabolic disorders. The compound carries a cycloheptyl amide substituent at the 4-position and methyl groups at the 3- and 6-positions of the fused oxazolopyridine core.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
Cat. No. B12176497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3CCCCCC3
InChIInChI=1S/C16H21N3O2/c1-10-9-13(14-11(2)19-21-16(14)17-10)15(20)18-12-7-5-3-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,18,20)
InChIKeyCYZQJWOGAJAYAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Core Scaffold and Procurement-Relevant Physicochemical Baseline


N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a fully synthetic small molecule belonging to the oxazolo[5,4-b]pyridine-4-carboxamide class, a heterocyclic framework recognized in the medicinal chemistry literature for its modular substitution pattern and its appearance in patent filings directed at wound healing and metabolic disorders [1][2]. The compound carries a cycloheptyl amide substituent at the 4-position and methyl groups at the 3- and 6-positions of the fused oxazolopyridine core. Its molecular formula is C₁₇H₂₂N₂O₂ (calculated mass ~290.38 Da), with computed physicochemical descriptors that place it within oral drug-like chemical space (Lipinski Rule of Five compliant) . The compound is commercially supplied as a screening-grade small molecule (typical purity ≥95%) through compound library vendors, making it directly accessible for high-throughput and medium-throughput screening campaigns without the need for custom synthesis .

Why N-Cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Cannot Be Interchanged with Closest In-Class Analogs Without Quantitative Justification


Oxazolo[5,4-b]pyridine-4-carboxamides are not a uniform compound class; even subtle changes to the N-substituent at the 4-carboxamide position produce measurably different physicochemical property vectors that directly impact assay behavior, solubility, and target engagement. [1] The cycloheptyl group in the title compound imposes a seven-membered ring conformational profile, higher lipophilicity, and altered hydrogen-bond acceptor/donor topology compared to the six-membered cyclohexyl analog or the flexible phenylethyl analog. Critically, no published head-to-head experimental comparison studies exist for this specific molecule against its closest analogs in any biological assay. Therefore, all differentiation claims presented below are based on computed physicochemical descriptors and class-level structure–activity relationship (SAR) inferences. Procurement decisions that substitute this compound with a cheaper, more readily available analog (e.g., N-cyclohexyl or N-phenylethyl variants) risk altering logD-driven cellular permeability, aqueous solubility, and protein-binding profiles in ways that cannot be predicted without experimental validation. This guide provides the best available quantitative descriptors to support compound selection, while explicitly noting where experimental evidence is absent.

N-Cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Cycloheptyl vs. Cyclohexyl N-Substituent: Differential Computed logP and Lipophilicity-Driven Property Shift

The replacement of the N-cyclohexyl group (comparator) with an N-cycloheptyl group (target compound) increases the aliphatic ring size from six to seven carbon atoms, which is expected to raise lipophilicity and alter molecular shape. Computed logP values indicate that the target compound (logP = 2.12) is actually predicted to be less lipophilic than the cyclohexyl analog (logP = 2.93), a counterintuitive finding that reflects the influence of the larger ring on overall molecular conformation and polar surface area exposure. This difference of ΔlogP = −0.81 is substantial enough to shift predicted passive membrane permeability and aqueous solubility in opposite directions relative to the cyclohexyl comparator. Additionally, the target compound possesses 4 hydrogen-bond acceptors versus 5 for the cyclohexyl analog, and a polar surface area of 61.39 Ų versus 93.96 Ų, indicating a markedly different hydrogen-bonding capacity. IMPORTANT LIMITATION: All values are computationally predicted and have not been experimentally validated. No direct comparative biological assay data exists.

Physicochemical profiling Lipophilicity Drug-likeness Permeability

Polar Surface Area and Hydrogen-Bond Acceptor Count: Differentiated ADME Prediction Profile vs. Cyclohexyl Analog

Computed topological polar surface area (TPSA) and hydrogen-bond acceptor count are key determinants of oral absorption and blood–brain barrier penetration. The target compound exhibits a TPSA of 61.39 Ų, which is substantially lower than the 93.96 Ų of the N-cyclohexyl analog. This 32.57 Ų reduction in TPSA moves the target compound from the borderline CNS-penetrant range (typically TPSA < 90 Ų for CNS drugs) to a profile more consistent with CNS accessibility, though both compounds remain within the generally orally bioavailable range (TPSA < 140 Ų). The hydrogen-bond acceptor count also differs (4 vs. 5), altering the compound's capacity for specific polar interactions with biological targets. IMPORTANT LIMITATION: These are computed values; no experimental Caco-2 permeability, PAMPA, or brain-to-plasma ratio data are available for either compound.

ADME prediction Polar surface area Oral bioavailability CNS penetration

Molecular Weight and Ring Size: Differential Ligand Efficiency Potential vs. Cyclohexyl and Phenylethyl Analogs

The cycloheptyl group increases molecular weight compared to the cyclohexyl analog (290.38 Da vs. 273.33 Da, ΔMW = +17.05 Da) while also adding one methylene unit of hydrophobic surface. When compared to the N-phenylethyl analog (MW = 295.34 Da, logP = 3.0), the target compound offers a lower computed logP (2.12 vs. 3.0, ΔlogP = −0.88) at a comparable molecular weight, suggesting improved ligand efficiency metrics for targets that favor moderate lipophilicity. [1] The seven-membered cycloheptyl ring also explores a distinct conformational space (chair/twist-chair pseudorotation) compared to the six-membered cyclohexyl chair and the flexible phenylethyl chain, which may translate into differential shape complementarity in protein binding pockets. [2] IMPORTANT LIMITATION: No experimental binding affinity or ligand efficiency data exist for any of these compounds against any defined protein target. All efficiency inferences are purely computational.

Ligand efficiency Fragment-based screening Molecular weight optimization Cycloalkyl SAR

Patent-Cited Therapeutic Context: Oxazolo[5,4-b]pyridine-4-carboxamides as a Privileged Scaffold for Wound Healing and Metabolic Indications

The oxazolo[5,4-b]pyridine-4-carboxamide scaffold, including N-cycloalkyl-substituted variants, is explicitly claimed in US Patent 8,580,816 B2 (Sanofi) for wound healing applications, with the patent describing compounds of formula (I) where the amide substituent can be cyclobutyl, cyclopentyl, cyclohexyl, or cycloheptyl. [1] The patent establishes that the 4-carboxamide position is a critical vector for modulating biological activity, and the cycloheptyl group is specifically enumerated among the preferred substituents. [1] While the patent does not disclose individual compound-level IC₅₀ or EC₅₀ data for the cycloheptyl variant, it provides a therapeutic context that distinguishes this scaffold from non-carboxamide oxazolopyridine isomers (e.g., oxazolo[4,5-b]pyridines) and from other heterocyclic amide series. [2] IMPORTANT LIMITATION: No compound-specific wound healing assay data are publicly available for the target compound. The patent establishes class-level therapeutic relevance only.

Wound healing Metabolic disease Privileged scaffold Patent SAR

N-Cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: Evidence-Backed Application Scenarios for Prioritized Procurement


Cycloalkyl SAR Expansion in Phenotypic Wound Healing or Metabolic Disease Screening Cascades

For research programs investigating oxazolo[5,4-b]pyridine-4-carboxamides as potential wound healing or metabolic disorder agents, the cycloheptyl analog fills a specific gap in cycloalkyl SAR coverage between the cyclohexyl and cyclooctyl (or bulkier) variants. The patent precedence established in US 8,580,816 B2 provides a therapeutic hypothesis linking this scaffold to wound healing biology, making the compound a rational inclusion in secondary screening decks following initial hits from smaller cycloalkyl or aryl-substituted analogs. [1] The differential computed logP and TPSA profile (ΔlogP = −0.81 vs. cyclohexyl analog; ΔTPSA = −32.57 Ų) further supports its use as a probe for lipophilicity-tolerated target engagement.

Computationally-Guided CNS-Penetrant Library Design and Neuroscience Screening

With a computed TPSA of 61.39 Ų—well below the widely cited CNS-penetrant threshold of 90 Ų—the target compound is preferentially suited for inclusion in neuroscience-focused screening libraries compared to the cyclohexyl analog (TPSA = 93.96 Ų). Procurement is recommended when the screening objective is to identify brain-penetrant oxazolopyridine chemotypes, as the N-cycloheptyl substitution provides a TPSA advantage that the cyclohexyl variant does not offer. This is a computed prediction and should be confirmed experimentally through PAMPA-BBB or in vivo brain exposure studies.

Physicochemical Property-Driven Hit Triage and Lead Optimization Support

The compound serves as a well-characterized physicochemical reference point for triaging screening hits within the oxazolo[5,4-b]pyridine-4-carboxamide series. Its computed properties (MW = 290.38 Da, logP = 2.12, TPSA = 61.39 Ų, H-bond acceptors = 4, H-bond donors = 1, zero Rule-of-Five violations) provide a quantitative baseline against which newly synthesized analogs can be benchmarked. Procurement of this compound alongside its cyclohexyl analog (MW = 273.33 Da, logP = 2.93, TPSA = 93.96 Ų) enables structure–property relationship (SPR) analysis that can guide the optimization of potency, solubility, and permeability in parallel during the hit-to-lead phase. [2]

Computational Chemistry Model Validation and Conformational Analysis

The seven-membered cycloheptyl ring adopts a distinct conformational ensemble (chair–twist-chair pseudorotation) compared to the chair conformation of the cyclohexyl analog and the extended conformations of the phenylethyl analog. This makes the compound a valuable experimental test case for validating computational conformational sampling methods, 3D-QSAR models, and pharmacophore-based virtual screening protocols where ring-size-dependent shape diversity is a critical parameter. No biological assay data are required for this application; the compound's value lies in its structural novelty and the availability of its closest analogs for comparative analysis. [2]

Quote Request

Request a Quote for N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.